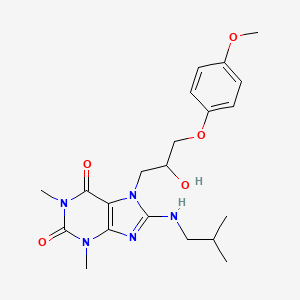

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure includes:

- 1,3-Dimethyl groups at the N1 and N3 positions of the purine core.

- An 8-(isobutylamino) group, which confers steric bulk and modulates electronic properties.

However, the specific biological activity of this compound remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O5/c1-13(2)10-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)11-14(27)12-31-16-8-6-15(30-5)7-9-16/h6-9,13-14,27H,10-12H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYPGFTMIMEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

- Molecular Formula: C20H28N4O5

- Molecular Weight: 396.46 g/mol

- CAS Number: Not explicitly defined in the sources but related compounds can be traced through similar identifiers.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that purine derivatives exhibit significant antitumor properties. For instance, studies have shown that certain purine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis, which is crucial for DNA replication and repair in cancer cells.

2. Anti-inflammatory Effects

Compounds similar to the one have demonstrated anti-inflammatory activities by modulating inflammatory pathways. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed, suggesting a potential role in treating inflammatory diseases.

3. Cardiovascular Benefits

Some purine derivatives are known to have cardioprotective effects, potentially through vasodilation and improved blood flow. This is particularly relevant for compounds that affect adenosine receptors, which play a crucial role in cardiovascular health.

Research Findings and Case Studies

Several studies have explored the biological activity of similar purine derivatives:

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: By inhibiting enzymes like xanthine oxidase or other kinases involved in cell signaling pathways.

- Receptor Modulation: Acting as an agonist or antagonist at adenosine receptors, influencing various physiological responses.

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Structural Implications :

- The hydroxypropyl linker may enable hydrogen bonding with target proteins, unlike nonpolar analogs .

Variations at the 8-Position

The 8-amino substituent dictates steric and electronic properties:

Functional Implications :

- Isobutylamino (target compound) balances lipophilicity and steric effects compared to smaller (e.g., amino ) or bulkier (e.g., benzyl(methyl)amino ) groups.

Research Findings and Data Tables

Spectral Data (Representative Examples)

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The synthesis of purine-dione derivatives typically involves multi-step substitution reactions. For example, outlines a procedure where 7-(2-chloroethyl)theophylline undergoes nucleophilic substitution with amines or aryloxy groups. Key steps include:

- Substitution at position 7 : Reacting the chloroethyl intermediate with 4-methoxyphenoxypropyl groups under basic conditions (e.g., KCO/DMF).

- Amination at position 8 : Introducing isobutylamine via nucleophilic displacement, requiring controlled temperature (60–80°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, CHCl/MeOH gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95% by HPLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Peaks at ~1697 cm (C=O stretching) and ~744 cm (C-Cl in intermediates) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] with accurate mass matching theoretical values (e.g., m/z 447.2 for CHNO).

- NMR : H NMR reveals methoxy protons (δ 3.7–3.8 ppm) and isobutylamino protons (δ 1.0–1.2 ppm for -CH(CH)) .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical Design of Experiments (DOE)?

DOE minimizes trial-and-error approaches. For example:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Variables : Yield, purity, reaction time.

- Method : A Central Composite Design (CCD) with 3–5 factors identifies optimal conditions. highlights that DOE reduces experimental runs by 40% while maximizing yield (e.g., 85% vs. 72% in unoptimized conditions) .

Q. How can computational methods resolve contradictions between experimental and predicted reaction outcomes?

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) simulate intermediates and transition states. For instance, discrepancies in regioselectivity (e.g., substitution at position 7 vs. 8) can be resolved by comparing activation energies .

- Machine Learning : Models trained on aryl halide reactivity () predict steric/electronic effects of substituents (e.g., 4-methoxyphenoxy’s electron-donating nature) to refine synthetic routes .

Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.